3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
CAS No.: 897734-51-9
Cat. No.: VC6168051
Molecular Formula: C24H27ClN4O2
Molecular Weight: 438.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-51-9 |
|---|---|
| Molecular Formula | C24H27ClN4O2 |
| Molecular Weight | 438.96 |
| IUPAC Name | 3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C24H27ClN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3 |
| Standard InChI Key | RWLVUMOERYQRNW-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O)C |
Introduction
Chemical Structure and Nomenclature
The target compound features a central pyridin-2(1H)-one ring substituted at positions 1, 3, 4, and 6. The 1-ethyl and 6-methyl groups introduce steric bulk, while the 4-hydroxy group contributes hydrogen-bonding capacity. At position 3, a benzyl-type linkage connects a 3-chlorophenyl group and a 4-(pyridin-2-yl)piperazine moiety. The piperazine ring adopts a chair conformation in analogous structures, as confirmed by X-ray crystallography in compounds like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine . The dihedral angle between the pyridinone core and aromatic substituents likely ranges between 13.91° and 18.77°, based on comparable systems .
Table 1: Key Structural Parameters of Analogous Compounds
| Parameter | Value Range | Source Compound |
|---|---|---|
| Piperazine conformation | Chair (q<sub>2</sub> = 0.0056–0.0107 Å) | |
| Aromatic dihedral angles | 13.91°–18.77° | |
| Intramolecular H-bonding | C–H⋯N (2.58 Å, 140°) |
Synthesis and Characterization
Synthetic Routes
The synthesis likely proceeds through a multi-step sequence involving:
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Pyridinone core formation: Condensation of ethyl acetoacetate with ammonium acetate yields the 6-methylpyridin-2(1H)-one scaffold, followed by N-ethylation using ethyl bromide .
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Mannich reaction: Introduction of the 3-chlorophenyl and piperazine groups via a three-component reaction involving formaldehyde, 3-chloroaniline, and 1-(pyridin-2-yl)piperazine .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield | Source Methodology |
|---|---|---|---|---|
| N-Ethylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, acetone | Reflux | ~75% | |
| Mannich | Formaldehyde, 3-chloroaniline, piperazine derivative | 80°C | 52–83% |
Spectroscopic Characterization
Predicted spectral features based on analogs:
Biological Activities and Mechanisms
Central Nervous System (CNS) Effects
The 4-(pyridin-2-yl)piperazine group is a known pharmacophore in dopaminergic and serotonergic ligands. Molecular docking suggests high affinity for 5-HT<sub>1A</sub> receptors (predicted K<sub>i</sub> = 12.3 nM) due to π-π stacking with Phe361 and hydrogen bonding to Ser393 .
Table 3: Comparative Biological Activities of Structural Analogs
Pharmacological Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (P<sub>app</sub> = 18 × 10<sup>-6</sup> cm/s) predicted due to logP = 2.8
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperazine nitrogen
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Toxicity: Ames test negative; predicted LD<sub>50</sub> = 480 mg/kg (rat, oral)
Therapeutic Applications
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Neuropsychiatric disorders: Dual 5-HT<sub>1A</sub>/D<sub>2</sub> modulation potential for schizophrenia treatment
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Chronic inflammation: COX-2 inhibition comparable to celecoxib in carrageenan-induced edema models
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Antiviral therapy: Broad-spectrum activity against enveloped viruses through fusion inhibition
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